Ethyl [3'-benzyl-5'-(1-naphthyl)-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate
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Overview
Description
Ethyl [3’-benzyl-5’-(1-naphthyl)-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3’-benzyl-5’-(1-naphthyl)-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate typically involves multi-step organic synthesis. The key steps include the formation of the spiro[indole-pyrrolo] core, followed by the introduction of the benzyl and naphthyl groups. The final step involves esterification to introduce the ethyl acetate moiety. Reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to improve reaction efficiency and selectivity would be crucial.
Chemical Reactions Analysis
Types of Reactions
Ethyl [3’-benzyl-5’-(1-naphthyl)-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to improve reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.
Medicine: If found to have therapeutic properties, the compound could be developed into a pharmaceutical agent. Its structure suggests potential activity against certain diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl [3’-benzyl-5’-(1-naphthyl)-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-indoleacetate: This compound shares the indole core but lacks the spiro and naphthyl groups, making it less complex.
Benzyl 1-naphthyl ether: This compound contains the benzyl and naphthyl groups but lacks the indole and spiro components.
Spiro[indole-pyrrolo] derivatives: These compounds share the spiro core but may have different substituents, affecting their properties and reactivity.
Uniqueness
Ethyl [3’-benzyl-5’-(1-naphthyl)-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate is unique due to its combination of functional groups and structural complexity
Properties
Molecular Formula |
C34H29N3O5 |
---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
ethyl 2-(1-benzyl-5-naphthalen-1-yl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1'-yl)acetate |
InChI |
InChI=1S/C34H29N3O5/c1-2-42-28(38)20-36-27-17-9-8-16-24(27)34(33(36)41)30-29(25(35-34)19-21-11-4-3-5-12-21)31(39)37(32(30)40)26-18-10-14-22-13-6-7-15-23(22)26/h3-18,25,29-30,35H,2,19-20H2,1H3 |
InChI Key |
FDHNRASITDMHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C4C(C(N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC7=CC=CC=C76 |
Origin of Product |
United States |
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